molecular formula C11H22O2Si B153772 tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane CAS No. 130650-09-8

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Cat. No.: B153772
CAS No.: 130650-09-8
M. Wt: 214.38 g/mol
InChI Key: RBKFRODDAPGVLP-UHFFFAOYSA-N
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Description

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a 3,4-dihydro-2H-pyran-6-yloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3,4-dihydro-2H-pyran-6-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: TBAF in THF at room temperature.

Major Products Formed

Scientific Research Applications

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug delivery systems due to its stability and reactivity.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, which can prevent unwanted side reactions. The 3,4-dihydro-2H-pyran-6-yloxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • tert-Butyl(dimethyl)silyl ether
  • tert-Butyl(dimethyl)silyl fluoride

Uniqueness

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is unique due to the presence of the 3,4-dihydro-2H-pyran-6-yloxy group, which imparts additional reactivity and versatility compared to other tert-butyl(dimethyl)silyl compounds. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl-(3,4-dihydro-2H-pyran-6-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12-10/h8H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKFRODDAPGVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409150
Record name tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130650-09-8
Record name tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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